An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, a compound of interest in synthetic and medicinal chemistry. Drawing upon established chemical principles and data from related structures, this document outlines its chemical properties, a plausible synthetic route, and its potential applications in research and development.
Introduction and Core Chemical Identity
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a polyfunctionalized aromatic nitrile. Its structure incorporates a dichlorinated phenyl ring, a nitrile group, and a ketone, making it a versatile intermediate for further chemical modifications. Substituted phenylacetonitriles have historically been pivotal in the development of various pharmaceuticals.[1]
Table 1: Core Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile |
| CAS Number | 6097-31-0 |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| SMILES | CC(=O)C(C#N)C1=CC(Cl)=C(Cl)C=C1 |
| InChIKey | JDRJWFLOZMCQMW-UHFFFAOYNA-N |
Physicochemical and Spectroscopic Profile
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Melting Point | Solid at room temperature | The presence of a rigid aromatic ring and polar functional groups suggests a crystalline solid structure. |
| Boiling Point | > 300 °C | High molecular weight and polarity would lead to a high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents and water. | The polar ketone and nitrile groups will confer solubility in polar aprotic solvents. |
| pKa | ~9-11 | The α-proton is acidic due to the electron-withdrawing effects of the adjacent nitrile and ketone groups. |
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
-
Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to their coupling.
-
α-Proton (-CH(CN)C=O): A single proton is expected between δ 4.0-5.0 ppm, likely a singlet.
-
Methyl Protons (-C(=O)CH₃): A singlet integrating to three protons is anticipated around δ 2.0-2.5 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (-C=O): Expected in the downfield region of δ 190-205 ppm.[2]
-
Nitrile Carbon (-CN): A signal is predicted around δ 115-125 ppm.[2]
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range, with carbons bearing chlorine atoms shifted further downfield.
-
α-Carbon (-CH(CN)C=O): Expected around δ 50-60 ppm.
-
Methyl Carbon (-C(=O)CH₃): A signal is anticipated around δ 25-35 ppm.
-
Infrared (IR) Spectroscopy:
-
Nitrile (-C≡N) stretch: A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹.[2]
-
Carbonyl (C=O) stretch: A strong, sharp absorption band is predicted in the range of 1710-1730 cm⁻¹.[2]
-
Aromatic (C=C) stretches: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Signals will appear around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic).
Synthesis and Reactivity
A plausible and efficient synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile can be achieved through the condensation of 3,4-dichlorophenylacetonitrile with an acetylating agent. A well-established method for the synthesis of similar β-ketonitriles is the Claisen condensation of a nitrile with an ester.[3][4]
An alternative, more modern approach could involve a palladium-catalyzed carbonylative α-arylation of a simpler nitrile, though this would require more specialized reagents and catalysts.[5][6][7][8]
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
Caption: Proposed synthetic workflow for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add 3,4-dichlorophenylacetonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol. Following this, add ethyl acetate (1.5 equivalents) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity Profile
The chemical reactivity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is dictated by its three key functional groups:
-
Active Methylene Group: The α-proton is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic center can participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents or reducing agents (e.g., sodium borohydride). It can also be a site for condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
The presence of these multiple reactive sites makes 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile a valuable precursor for the synthesis of a variety of heterocyclic compounds.[9]
Potential Applications in Research and Drug Development
Substituted phenylacetonitriles are a well-established class of compounds with significant applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.[1][10] Given its structure, 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile could serve as a key building block in the following areas:
-
Synthesis of Bioactive Heterocycles: The polyfunctionality of this molecule makes it an ideal starting material for the construction of various heterocyclic ring systems, such as pyrazoles, pyridines, and pyrimidines, which are common scaffolds in drug discovery.[9]
-
Fragment-Based Drug Discovery: As a fragment containing a dichlorophenyl moiety, it could be used in fragment-based screening to identify novel binders for various biological targets. The dichlorophenyl group is a common substituent in many approved drugs.
-
Chemical Probe Development: The reactive handles on the molecule allow for the attachment of reporter tags (e.g., fluorophores, biotin), making it a potential scaffold for the development of chemical probes to study biological systems.
Safety and Handling
The precursor, (3,4-Dichlorophenyl)acetonitrile, is classified as harmful if swallowed or in contact with skin, and causes skin irritation.[11] It is reasonable to assume that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile possesses a similar or potentially higher level of toxicity. Therefore, appropriate safety precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is a compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. The proposed synthetic route offers a practical approach to its preparation, opening avenues for its exploration in the synthesis of novel bioactive molecules and chemical tools. As with any chemical substance, proper safety protocols must be followed during its handling and use.
References
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(3,4-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76690 - PubChem. (URL: [Link])
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Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. (URL: [Link])
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CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles. (URL: [Link])
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Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. (URL: [Link])
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Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (URL: [Link])
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (URL: [Link])
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Palladium‐Catalyzed Carbonylative α‐Arylation to β‐Ketonitriles. (URL: [Link])
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Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. - R Discovery. (URL: [Link])
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